REACTION_CXSMILES
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[CH2:1]([C:3]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([F:16])[C:4]=1[CH2:5][C:6]1[NH:7][CH2:8][CH2:9][N:10]=1)[CH3:2].C1(N(Cl)C(=O)N(Cl)C(=O)N1Cl)=O.C1CCN2C(=NCCC2)CC1>>[CH2:1]([C:3]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([F:16])[C:4]=1[CH2:5][C:6]1[NH:10][CH:9]=[CH:8][N:7]=1)[CH3:2]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(C)C1=C(CC=2NC=CN2)C(=CC=C1F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |